molecular formula C8H11ClO6 B11871600 Trimethyl 2-chloroethane-1,1,1-tricarboxylate

Trimethyl 2-chloroethane-1,1,1-tricarboxylate

Cat. No.: B11871600
M. Wt: 238.62 g/mol
InChI Key: OSFNUTVYCJEACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl 2-chloroethane-1,1,1-tricarboxylate is an organic compound with the molecular formula C8H11ClO6 and a molecular weight of 238.62. It is commonly used as a reagent or intermediate in organic synthesis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl 2-chloroethane-1,1,1-tricarboxylate can be synthesized through various organic reactions. One common method involves the esterification of 2-chloroethane-1,1,1-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to achieve a high yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure maximum efficiency and yield, including the use of continuous reactors and advanced separation techniques to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Trimethyl 2-chloroethane-1,1,1-tricarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl 2-chloroethane-1,1,1-tricarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trimethyl 2-chloroethane-1,1,1-tricarboxylate involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by a nucleophile. In hydrolysis reactions, the ester groups are cleaved to form carboxylic acids. The pathways involved in these reactions are well-studied in organic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl 2-chloroethane-1,1,1-tricarboxylate is unique due to its specific substitution pattern and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C8H11ClO6

Molecular Weight

238.62 g/mol

IUPAC Name

trimethyl 2-chloroethane-1,1,1-tricarboxylate

InChI

InChI=1S/C8H11ClO6/c1-13-5(10)8(4-9,6(11)14-2)7(12)15-3/h4H2,1-3H3

InChI Key

OSFNUTVYCJEACR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCl)(C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.